(2S,4S)-Sacubitril is a chiral compound primarily recognized for its role as an enkephalinase inhibitor, which contributes to its therapeutic applications in treating heart failure. The compound is often used in conjunction with valsartan, another antihypertensive medication, in a combination drug known as sacubitril/valsartan. This combination has been shown to significantly reduce cardiovascular morbidity and mortality in patients with heart failure with reduced ejection fraction.
(2S,4S)-Sacubitril belongs to the class of compounds known as neprilysin inhibitors. It is characterized by its ability to inhibit the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides, bradykinin, and other vasoactive substances. This inhibition leads to increased levels of these substances, promoting vasodilation and natriuresis.
The synthesis of (2S,4S)-Sacubitril involves several key steps:
Technical details indicate that various solvents like toluene or acetonitrile are used during reactions, with temperatures ranging from 25°C to 100°C depending on the specific reaction conditions.
The molecular formula for (2S,4S)-Sacubitril is C27H36N2O5. The compound features a biphenyl moiety and a chiral center at positions 2 and 4, contributing to its stereochemical properties.
(2S,4S)-Sacubitril undergoes various chemical reactions that can modify its structure for further development:
Technical details include reaction conditions such as solvent choice and temperature control which are critical for optimizing yields and selectivity during synthesis .
The mechanism of action of (2S,4S)-Sacubitril primarily involves the inhibition of neprilysin:
(2S,4S)-Sacubitril has significant applications in pharmacology:
The synthesis of sacubitril, a complex molecule containing two chiral centers, inherently generates three stereoisomeric impurities: (2S,4S)-, (2R,4R)-, and (2R,4S)-configurations. Among these, (2S,4S)-sacubitril—designated as "Sacubitril Impurity C" in pharmacopeial and analytical contexts—is a critical monitoring target due to its chemical proximity to the active (2S,4R)-form [7] [9] [10]. This impurity arises during the asymmetric hydrogenation step in sacubitril synthesis, where incomplete stereoselectivity or process variations can lead to epimerization at the 4-position [5] [9].
Table 1: Key Stereoisomers of Sacubitril
Stereoisomer | Configuration | CAS Registry Number | Primary Role |
---|---|---|---|
Sacubitril (API) | (2S,4R) | 149709-62-6 | Active Neprilysin Inhibitor Prodrug |
Impurity C | (2S,4S) | 149709-63-7 | Process-Related Stereoisomeric Impurity |
Impurity (2R,4R) | (2R,4R) | Not Specified | Process-Related Stereoisomeric Impurity |
Impurity (2R,4S) | (2R,4S) | 761373-05-1 | Process-Related Stereoisomeric Impurity |
The presence of (2S,4S)-sacubitril in drug formulations is analytically significant even at trace levels (typically ≤0.15% as per ICH guidelines) due to regulatory requirements for impurity profiling. Its structural similarity to the parent compound necessitates advanced chiral separation techniques for accurate quantification [3] [9]. Research by Battula et al. (2022) demonstrated that (2S,4S)-sacubitril co-elutes with other stereoisomers under standard reverse-phase conditions, requiring specialized chromatographic phases for resolution [9]. The development of stability-indicating methods capable of distinguishing (2S,4S)-sacubitril from degradation products and other isomers is therefore a cornerstone of API characterization [3].
Table 2: Representative HPLC Method for Sacubitril Stereoisomer Separation (Adapted from Zhou et al. 2018)
Parameter | Specification | Performance for (2S,4S)-Sacubitril |
---|---|---|
Column | Chiralcel OJ-H or OJ-RH | Baseline separation achieved |
Mobile Phase | n-Hexane (0.1% TFA)/Ethanol:IPA:TFA (80:20:0.1) | Optimal resolution (Rₛ > 2.0) |
Detection Wavelength | 254 nm | Suitable sensitivity |
Retention Time | ~25-35 minutes | Distinct from (2S,4R)-sacubitril |
Linearity (R²) | ≥0.998 | Confirmed across 0.2-10 µg/mL |
LOQ | 0.2-0.37 µg/mL | Meets ICH Q2 requirements |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7